molecular formula C24H23ClN2O2S B11562990 2-(benzylsulfanyl)-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]propanehydrazide

2-(benzylsulfanyl)-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]propanehydrazide

Cat. No.: B11562990
M. Wt: 439.0 g/mol
InChI Key: OXHKKNZVMWBCPC-CVKSISIWSA-N
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Description

2-(BENZYLSULFANYL)-N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylsulfanyl group, a chlorophenylmethoxy group, and a propanohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps:

    Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Preparation of the Chlorophenylmethoxy Intermediate: This step involves the reaction of 4-chlorophenol with methanol in the presence of a base to form 4-chlorophenylmethoxy.

    Condensation Reaction: The final step involves the condensation of the benzylsulfanyl intermediate with the chlorophenylmethoxy intermediate in the presence of propanohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification Techniques: Employing advanced purification methods like recrystallization or chromatography to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(BENZYLSULFANYL)-N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE
  • 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE

Uniqueness

2-(BENZYLSULFANYL)-N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23ClN2O2S

Molecular Weight

439.0 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C24H23ClN2O2S/c1-18(30-17-21-5-3-2-4-6-21)24(28)27-26-15-19-9-13-23(14-10-19)29-16-20-7-11-22(25)12-8-20/h2-15,18H,16-17H2,1H3,(H,27,28)/b26-15+

InChI Key

OXHKKNZVMWBCPC-CVKSISIWSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)SCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)SCC3=CC=CC=C3

Origin of Product

United States

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